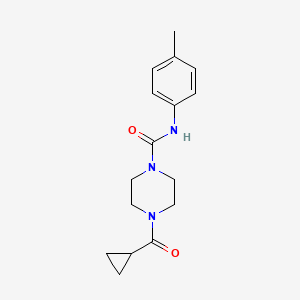
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound with a molecular formula C17H21N3O2. It is also known as CPP or CPP-115. This compound has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
CPP-115 has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of other drugs used to treat anxiety and epilepsy, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, CPP-115 has been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, one limitation of using CPP-115 is its potential for off-target effects. Because it interacts with multiple neurotransmitter systems in the brain, it can have unintended effects on behavior and physiology.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for anxiety and other psychiatric disorders. Another area of interest is its potential as a treatment for epilepsy. Additionally, researchers are interested in exploring the potential of CPP-115 as a tool for studying the role of GABA in the brain. Finally, there is interest in developing more selective GABA aminotransferase inhibitors that can target specific subtypes of the enzyme, which could lead to more targeted and effective therapies.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl chloride to form 4-(cyclopropanecarbonyl)aniline. This intermediate can then be reacted with piperazine-1-carboxylic acid to form CPP-115. Another method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl isocyanate to form N-(4-methylphenyl)cyclopropanecarboximidoyl chloride. This intermediate can then be reacted with piperazine to form CPP-115.
Propriétés
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-2-6-14(7-3-12)17-16(21)19-10-8-18(9-11-19)15(20)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNXNGNLYZFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

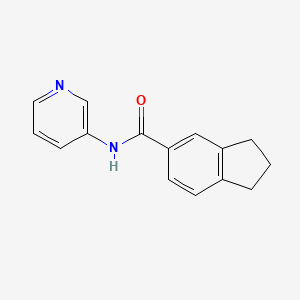
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
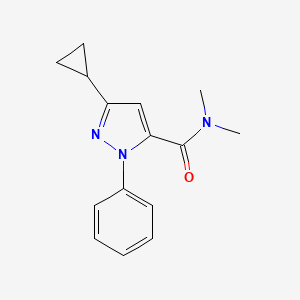
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)
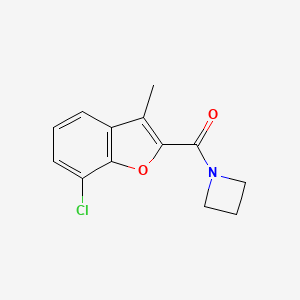
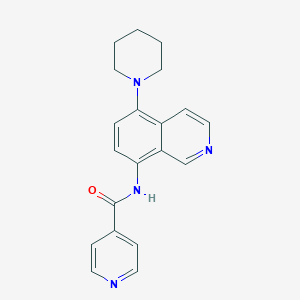
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)